Ethenesulfonamide

Description

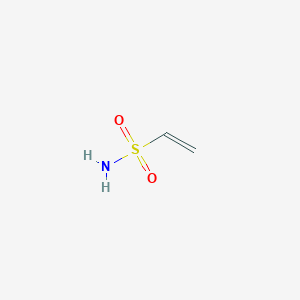

Structure

3D Structure

Properties

IUPAC Name |

ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXWSDNHLSQKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334240 | |

| Record name | ethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-58-5 | |

| Record name | ethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethenesulfonamide Synthesis: A Technical Guide to Core Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis mechanisms and pathways for ethenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document details key synthetic strategies, providing experimental protocols and quantitative data to support researchers in the effective preparation of this important compound and its derivatives.

Synthesis from 2-Chloroethanesulfonyl Chloride

A primary and straightforward method for the synthesis of this compound involves the reaction of 2-chloroethanesulfonyl chloride with a nitrogen source, typically ammonia. This pathway proceeds through an initial elimination reaction to form the reactive intermediate, ethenesulfonyl chloride, followed by nucleophilic attack by ammonia.

Reaction Mechanism

The synthesis involves a two-step process:

-

Elimination: 2-Chloroethanesulfonyl chloride is treated with a base, such as triethylamine, to induce the elimination of hydrogen chloride, forming ethenesulfonyl chloride.

-

Amination: The resulting ethenesulfonyl chloride is then reacted with ammonia, which acts as a nucleophile, attacking the sulfonyl group to yield this compound.

Experimental Protocol

A solution of triethylamine (TEA) in diethyl ether is added to a solution of 2-chloroethanesulfonyl chloride in diethyl ether at -24°C. The mixture is stirred and allowed to warm to room temperature over 2 hours. The resulting triethylammonium chloride precipitate is removed by filtration. Ammonia gas is then bubbled through the filtrate containing ethenesulfonyl chloride for 10 minutes. The newly formed white precipitate (ammonium chloride) is removed by filtration, and the filtrate is concentrated to yield this compound.

Quantitative Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Yield (%) | Reference |

| 2-Chloroethanesulfonyl Chloride | C₂H₄Cl₂O₂S | 163.02 | 50 mmol | - | |

| Triethylamine | C₆H₁₅N | 101.19 | 55 mmol | - | |

| Ethenesulfonyl Chloride | C₂H₃ClO₂S | 126.56 | - | - | |

| Ammonia | NH₃ | 17.03 | Excess | - | |

| This compound | C₂H₅NO₂S | 107.13 | - | 16.8 |

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a versatile pathway to vinyl sulfonamides, including this compound, through the reaction of an aldehyde with a phosphonate-stabilized carbanion. This method is particularly useful for creating substituted vinyl sulfonamides with high stereoselectivity, typically favoring the (E)-isomer.[1][2]

Reaction Mechanism

The HWE reaction involves the deprotonation of a phosphonate, such as diphenylphosphorylmethanesulfonamide, to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble phosphate byproduct.

Experimental Protocol

The synthesis begins with the preparation of a Boc-protected phosphoryl sulfonamide. This reagent is then deprotonated using a suitable base (e.g., n-butyllithium) to generate the reactive ylide. The ylide is then reacted with an aldehyde to form the Boc-protected vinyl sulfonamide. The final step involves the deprotection of the Boc group to yield the desired vinyl sulfonamide.[1] The reaction consistently produces the trans isomer of the vinyl sulfonamide.[1]

Quantitative Data

Yields for the Horner-Wadsworth-Emmons synthesis of various vinyl sulfonamides are generally moderate to good.[1]

| Aldehyde Substrate | Product | Yield (%) | Reference |

| Various aldehydes | (E)-Vinyl sulfonamides | Moderate to Good | [1] |

α-Selenoether Elimination

A novel and mild approach to the synthesis of terminal vinyl sulfonamides utilizes the elimination of an α-selenoether masking group. This method is advantageous as it often yields high-purity products after a simple aqueous work-up, avoiding the need for column chromatography.[3]

Reaction Mechanism

This multi-step synthesis begins with the sulfonylation of an amine with 1-bromoethane-1-sulfonyl chloride. The resulting bromide is then displaced by phenyl selenide. The stable α-selenoether intermediate is subsequently oxidized with a mild oxidant, such as sodium metaperiodate, to induce elimination and form the terminal vinyl sulfonamide.[3]

Experimental Protocol

General Procedure A: Sulfonylation To a solution of the amine and triethylamine in dichloromethane at 0°C, 1-bromoethane-1-sulfonyl chloride is added dropwise. The reaction is stirred at 0°C for one hour and then warmed to room temperature and stirred for a further 16 hours. The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[4]

General Procedure B: Bromide-Selenide Substitution Sodium borohydride is added portionwise to a solution of diphenyl diselenide in THF and DMF at 0°C and stirred for 10 minutes. A solution of the α-bromo sulfonamide in THF is then added, and the reaction is stirred at 0°C for one hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[4]

General Procedure C: Oxidative Elimination To a solution of the seleno-sulfonamide in ethanol, a solution of sodium metaperiodate in water is added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the vinyl sulfonamide.[4]

Quantitative Data

This methodology has been shown to be effective for a range of amine substrates, providing the corresponding vinyl sulfonamides in good to excellent yields.[3]

| Substrate | Product | Yield (%) | Reference |

| Various amines | Terminal vinyl sulfonamides | High | [3] |

Spectroscopic Data for this compound

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (CD₃OD, 300 MHz) | δ 6.80 (dd, J=16.5, 9.9 Hz, 1H), 6.16 (d, J=16.5 Hz, 1H), 5.87 (dd, J=9.9 Hz, 1H) | |

| LC-MS | m/z 108 (MH⁺) |

References

- 1. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

- 2. [PDF] Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Semantic Scholar [semanticscholar.org]

- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Ethenesulfonamide: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethenesulfonamide, a compact and reactive molecule, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique chemical architecture, featuring a vinyl group attached to a sulfonamide moiety, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecules and a potent electrophilic warhead for targeted covalent inhibitors. This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound (also known as vinylsulfonamide) is a colorless to yellow-brown liquid or semi-solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2386-58-5 | [2] |

| Molecular Formula | C₂H₅NO₂S | [2] |

| Molecular Weight | 107.13 g/mol | [2] |

| Appearance | Colorless to yellow-brown liquid or semi-solid | [1] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 114 °C at 0.1 mmHg | [3] |

| pKa | 9.76 ± 0.60 (Predicted) | [4] |

| Storage Temperature | 2-8 °C, under an inert atmosphere | [1] |

Note: Due to limited publicly available data, a comprehensive table of solubility in various organic solvents is not available at this time. General solubility principles suggest that this compound, as a small polar molecule, would exhibit some solubility in polar organic solvents.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloroethanesulfonyl chloride with ammonia. This two-step process first generates the vinyl group via elimination of hydrogen chloride, followed by the formation of the sulfonamide.

Experimental Protocol: Synthesis of this compound from 2-Chloroethanesulfonyl Chloride

This protocol is adapted from general procedures for the synthesis of N-substituted ethenesulfonamides.[5]

Materials:

-

2-Chloroethanesulfonyl chloride

-

Ammonia (gaseous or aqueous solution)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (optional, as a base for the elimination step)

-

Dry ice/acetone bath

-

Standard glassware for organic synthesis

Procedure:

-

Vinylsulfonamide Precursor Formation (optional): In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chloroethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to -10 to 0 °C using an ice-salt bath.

-

Slowly add a solution of triethylamine in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the elimination reaction, forming ethenesulfonyl chloride.

-

Ammonolysis: Cool the solution containing ethenesulfonyl chloride to 0 °C. Bubble anhydrous ammonia gas through the solution or add a chilled concentrated aqueous solution of ammonia dropwise.

-

A white precipitate of ammonium chloride will form. Continue the addition of ammonia until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the filtrate with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for this compound Synthesis:

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the vinyl group, which is activated by the strongly electron-withdrawing sulfonamide group. This makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition Reactions

This compound readily undergoes Michael addition with a variety of nucleophiles, most notably thiols. This reaction is of particular importance in the context of covalent inhibitors, where the thiol group of a cysteine residue in a target protein acts as the nucleophile.[6][7]

Mechanism of Michael Addition to a Thiol:

The reaction proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the vinyl group, followed by protonation of the resulting enolate intermediate to yield the stable thioether adduct.

Experimental Protocol: Michael Addition of N-Acetyl-L-cysteine to this compound

This protocol is a representative example of the reaction of this compound with a biologically relevant thiol.[8]

Materials:

-

This compound

-

N-Acetyl-L-cysteine

-

Phosphate buffer (pH 7.4)

-

Organic co-solvent (e.g., DMSO or ethanol)

-

Standard laboratory glassware

Procedure:

-

Dissolve N-acetyl-L-cysteine in phosphate buffer (pH 7.4).

-

Dissolve this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol.

-

Add the this compound solution to the N-acetyl-L-cysteine solution with stirring at room temperature.

-

Monitor the reaction progress by LC-MS or NMR spectroscopy.

-

Upon completion, the product can be isolated by preparative HPLC or by extraction followed by crystallization.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. These reactions provide a powerful method for the construction of six-membered rings containing a sulfonamide moiety.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This is a general procedure for a Diels-Alder reaction involving a vinyl sulfonamide.[9][10]

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add freshly cracked cyclopentadiene to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting cycloadduct can be purified by column chromatography or recrystallization.

Logical Workflow for Diels-Alder Reaction:

Polymerization

As a vinyl monomer, this compound can undergo polymerization through various mechanisms, including free-radical and anionic polymerization. The resulting polysulfonamides may have interesting properties for applications in materials science.

Free-Radical Polymerization: This process is initiated by a radical species that adds to the double bond of the this compound monomer, generating a new radical that can propagate the polymer chain.[9]

Anionic Polymerization: Anionic polymerization of vinyl monomers with electron-withdrawing groups, such as this compound, can be initiated by nucleophiles like organolithium compounds.[11][12] The propagating species is a carbanion.

Role in Drug Development: Covalent Inhibition

A significant application of this compound and its derivatives is in the design of targeted covalent inhibitors.[6][7] The vinylsulfonamide moiety acts as an electrophilic "warhead" that forms an irreversible covalent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target protein.[13]

Mechanism of Covalent Inhibition:

The process involves two steps:

-

Non-covalent binding: The inhibitor first binds reversibly to the active site of the protein.

-

Covalent bond formation: The nucleophilic thiol group of a nearby cysteine residue attacks the β-carbon of the vinylsulfonamide in a Michael addition reaction, forming a stable thioether linkage and irreversibly inhibiting the protein.

Signaling Pathway of a Covalent Inhibitor:

Spectroscopic Data

While a complete set of publicly available spectra for the parent this compound is limited, data for N-substituted derivatives can provide useful reference points.[5]

Expected Spectroscopic Features:

-

¹H NMR: The vinyl protons would appear as a characteristic AMX spin system in the olefinic region (typically 5.5-7.0 ppm). The NH₂ protons of the sulfonamide would appear as a broad singlet.

-

¹³C NMR: The two vinyl carbons would show distinct signals in the olefinic region of the spectrum.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), the S=O stretching (around 1350 and 1160 cm⁻¹), and the C=C stretching of the vinyl group (around 1630 cm⁻¹).

Conclusion

This compound is a versatile and highly reactive molecule with significant potential in organic synthesis and drug discovery. Its ability to act as a Michael acceptor and a dienophile allows for the construction of a wide range of molecular architectures. In the realm of medicinal chemistry, the vinylsulfonamide moiety has emerged as a powerful covalent warhead for the development of targeted therapies. This guide has provided a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering a valuable resource for scientists and researchers working at the forefront of chemical and pharmaceutical innovation. Further exploration of its reactivity and the properties of its derivatives will undoubtedly lead to new and exciting applications.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Vinyl sulfonamide | C2H5NO2S | CID 520075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eresearchco.com [eresearchco.com]

- 4. rsc.org [rsc.org]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pak.elte.hu [pak.elte.hu]

- 7. mdpi.com [mdpi.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. pslc.ws [pslc.ws]

- 12. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethenesulfonamide: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic data for ethenesulfonamide (vinylsulfonamide), a key reactive moiety in chemical biology and drug development. The document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols and data interpretation.

Spectroscopic Data Analysis

The structural elucidation of this compound, a molecule with the chemical formula C₂H₅NO₂S, relies on the combined interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The vinyl group presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Analysis: The proton spectrum reveals three distinct signals corresponding to the vinyl protons (Hα and Hβ). The coupling patterns (J-values) are characteristic of a vinyl system, showing geminal, cis, and trans relationships.

Figure 1: Structure of this compound with proton designations.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Multiplicity | Coupling Constants (Hz) | Chemical Shift (δ) ppm |

|---|---|---|---|

| Hα | dd | Jα,β-trans = 16.5, Jα,β-cis = 9.9 | 6.80 |

| Hβ (trans) | d | Jβ-trans,α = 16.5 | 6.16 |

| Hβ (cis) | dd | Jβ-cis,α = 9.9 | 5.87 |

Solvent: CD₃OD

¹³C NMR Analysis: The ¹³C NMR spectrum of this compound is expected to show two signals in the vinyl region. Due to the scarcity of direct experimental data in literature, the following chemical shifts are predicted based on computational models and substituent effects of the sulfonyl group. The electron-withdrawing nature of the SO₂NH₂ group is expected to shift the Cα signal downfield relative to Cβ.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| Cα (=CH) | ~135-140 |

| Cβ (=CH₂) | ~125-130 |

Note: These are predicted values. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is dominated by strong absorptions from the sulfonamide and vinyl moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3390 - 3320 | N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3280 - 3230 | N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| ~3100 | =C-H Stretch | Vinyl (-CH=CH₂) | Medium |

| ~1640 | C=C Stretch | Alkene | Medium-Weak |

| 1345 - 1315 | S=O Asymmetric Stretch | Sulfonyl (-SO₂) | Strong |

| 1185 - 1145 | S=O Symmetric Stretch | Sulfonyl (-SO₂) | Strong |

| 925 - 905 | S-N Stretch | Sulfonamide | Medium |

The presence of strong bands for the S=O stretches are characteristic of the sulfonamide group.[1] The N-H stretching region confirms the primary amide.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For this compound (MW: 107.13 g/mol ), electrospray ionization (ESI) in positive mode typically shows the protonated molecular ion.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Analysis |

|---|---|---|

| 108.0 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 43.0 | [C₂H₃O]⁺ or [C₂H₅N]⁺ | A common fragment resulting from the cleavage of the vinyl group. |

A primary fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[2]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and molecular fragmentation.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis can be performed on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

For Liquids: A few drops of the liquid sample can be placed between two KBr or NaCl plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Place the sample for analysis and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] The final spectrum is usually an average of 16 to 32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol (Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A typical scan range would be from m/z 50 to 300.

-

For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 108) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum.

-

References

Quantum Chemical Calculations for Ethenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenesulfonamide, a molecule of interest in medicinal chemistry and materials science, possesses a unique combination of a reactive vinyl group and a polar sulfonamide moiety. A thorough understanding of its electronic structure, molecular geometry, and reactivity is paramount for its application in drug design and polymer chemistry. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of this compound. It details the computational methodologies, expected quantitative data, and the visualization of computational workflows, serving as a foundational resource for researchers in the field.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an ethenyl (vinyl) group to the sulfonamide core, as in this compound (also known as vinyl sulfonamide), presents a versatile scaffold for further functionalization and a potential pharmacophore. The reactivity and electronic properties of this molecule are governed by the interplay between the electron-withdrawing sulfonamide group and the π-system of the vinyl group.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate molecular systems with high accuracy.[3] These methods allow for the prediction of a wide array of properties, including stable conformations, vibrational frequencies corresponding to spectroscopic measurements (IR and Raman), and electronic characteristics that dictate reactivity.[4] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to the study of this compound.[5]

Computational Methodology

The following section details a robust and widely accepted protocol for performing quantum chemical calculations on this compound.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs, a standard in the computational chemistry community.[6] Visualization of molecular structures and orbitals is typically achieved with GaussView.

Geometry Optimization

The initial step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. The calculations are typically performed using DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7] A common and effective basis set for this type of molecule is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4] The optimization process should be carried out without any symmetry constraints to ensure the true minimum on the potential energy surface is located. The convergence criteria should be tight, and the absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure is a true minimum.[8]

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[9] The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.[10]

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are crucial for understanding its reactivity. These are also calculated at the B3LYP/6-311++G(d,p) level of theory. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These quantities provide a quantitative measure of the molecule's reactivity.

Experimental Protocols

While this guide focuses on computational methods, it is essential to correlate the calculated data with experimental results for validation.

Spectroscopic Analysis (FT-IR and FT-Raman)

Objective: To obtain the experimental vibrational spectra of this compound for comparison with calculated spectra.

Methodology:

-

A sample of pure this compound (CAS 2386-58-5) is obtained.[11]

-

For Fourier-Transform Infrared (FT-IR) spectroscopy, a small amount of the sample is prepared using a suitable method (e.g., KBr pellet or as a thin film on a salt plate). The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

For Fourier-Transform (FT)-Raman spectroscopy, the sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a monochromatic laser source. The scattered light is collected and analyzed to produce the Raman spectrum.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S=O | ~1.43 |

| S-N | ~1.65 | |

| S-C | ~1.78 | |

| C=C | ~1.33 | |

| Bond Angles (°) | O=S=O | ~120 |

| O=S-N | ~108 | |

| O=S-C | ~109 | |

| N-S-C | ~105 | |

| S-C=C | ~122 | |

| Dihedral Angle (°) | N-S-C=C | ~85 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) |

| N-H Stretch | ~3350 | Expected ~3300-3400 |

| C-H (vinyl) Stretch | ~3050 | Expected ~3000-3100 |

| C=C Stretch | ~1620 | Expected ~1610-1650 |

| SO₂ Asymmetric Stretch | ~1330 | Expected ~1310-1350 |

| SO₂ Symmetric Stretch | ~1150 | Expected ~1140-1160 |

| S-N Stretch | ~930 | Expected ~920-950 |

| C-S Stretch | ~750 | Expected ~730-780 |

Table 3: Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Calculated Value (eV) |

| HOMO Energy | E_HOMO | ~ -7.5 |

| LUMO Energy | E_LUMO | ~ -0.5 |

| HOMO-LUMO Energy Gap | ΔE | ~ 7.0 |

| Ionization Potential (I) | I | ~ 7.5 |

| Electron Affinity (A) | A | ~ 0.5 |

| Electronegativity (χ) | χ | ~ 4.0 |

| Chemical Hardness (η) | η | ~ 3.5 |

| Global Electrophilicity Index (ω) | ω | ~ 2.29 |

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

Caption: Computational workflow for this compound analysis.

Caption: Frontier Molecular Orbital (FMO) concept map.

Conclusion

This technical guide outlines a comprehensive computational protocol for the quantum chemical investigation of this compound using Density Functional Theory. The detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic properties provide a solid framework for researchers. The presented tables of expected quantitative data serve as a valuable reference for what to anticipate from such calculations. By correlating these theoretical predictions with experimental data, a deeper and more accurate understanding of the molecular characteristics of this compound can be achieved, thereby facilitating its rational application in drug development and materials science. The provided visualizations of the computational workflow and conceptual relationships further aid in the interpretation and application of these powerful theoretical methods.

References

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 2386-58-5 [sigmaaldrich.com]

Ethenesulfonamide as a Michael Acceptor: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethenesulfonamide and its derivatives have emerged as versatile Michael acceptors in organic synthesis, offering a valuable tool for the construction of complex molecules and the development of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the reactivity of this compound, its applications in synthetic chemistry, and its growing importance in the field of drug discovery.

Core Principles: The Michael Addition of this compound

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group.[1][2] In the case of this compound, the powerful electron-withdrawing nature of the sulfonamide group activates the vinyl moiety, rendering the β-carbon susceptible to nucleophilic attack. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.[3][4]

A variety of nucleophiles can participate in Michael additions to this compound and its derivatives, including thiols, amines, and stabilized carbanions.[1][5] The choice of nucleophile, catalyst, and reaction conditions can influence the efficiency and stereochemical outcome of the reaction.[6]

Quantitative Data Summary

While extensive quantitative data for the Michael addition of the parent this compound is not broadly available in publicly accessible literature, studies on related vinyl sulfonamides and other Michael acceptors provide valuable insights into expected yields and stereoselectivities. The following tables summarize representative data for Michael additions to activated alkenes, including sulfonamide-containing structures, to provide a comparative reference.

Table 1: Michael Addition of Various Nucleophiles to Activated Alkenes

| Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Yield (%) | Reference |

| α,β-Unsaturated Ester | Sulfonamide | K₂CO₃ / TBAB | Microwave (solvent-free) | 85-98 | [7] |

| α,β-Unsaturated Amide | Alkyl Thiol | Bifunctional Iminophosphorane | Ethyl Acetate | 83-96 | [8][9] |

| Nitroolefin | 1,3-Dicarbonyl Compound | Bifunctional Sulfonamide | Toluene | up to 91 | [1] |

| α,β-Unsaturated Aldehyde | Acetophenone | Jørgensen-Hayashi catalyst | Methanol | up to 82 | [10] |

Table 2: Enantioselective Michael Additions to Activated Alkenes

| Michael Acceptor | Nucleophile | Chiral Catalyst/Auxiliary | Solvent | Yield (%) | ee (%) | dr | Reference |

| Unactivated α,β-Unsaturated Amide | Alkyl Thiol | Squaramide-based BIMP | Ethyl Acetate | High | High | - | [8][9] |

| Nitroolefin | 1,3-Dicarbonyl Compound | Bifunctional Sulfonamide | Toluene | up to 91 | up to 79 | - | [1] |

| α,β-Unsaturated Aldehyde | Acetophenone | Jørgensen-Hayashi catalyst | Methanol | up to 82 | 98 | - | [10] |

| α,β-Unsaturated Carbonyl | Malonate | Cinchona Alkaloid-based | Various | High | High | - | [6] |

Experimental Protocols

Detailed experimental protocols for the Michael addition of this compound are not widely published. However, general procedures for the addition of nucleophiles to activated alkenes can be adapted. Below are representative protocols for similar transformations.

General Procedure for the Michael Addition of a Sulfonamide to an α,β-Unsaturated Ester under Microwave Conditions

This protocol is adapted from a procedure for the synthesis of protected β-amino acids.[7]

Materials:

-

α,β-Unsaturated ester (1 mmol)

-

Sulfonamide (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (0.5 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.1 mmol)

Procedure:

-

In a microwave-safe vessel, combine the α,β-unsaturated ester, sulfonamide, K₂CO₃, and TBAB.

-

Irradiate the mixture in a microwave reactor at 300 W for the time specified in the relevant literature (typically a few minutes), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin using a Bifunctional Sulfonamide Catalyst

This protocol is based on the enantioselective conjugate addition catalyzed by novel bifunctional sulfonamides.[1]

Materials:

-

Nitroolefin (0.1 mmol)

-

1,3-Dicarbonyl compound (0.12 mmol)

-

Bifunctional sulfonamide catalyst (10 mol%)

-

Toluene (0.5 mL)

Procedure:

-

To a solution of the bifunctional sulfonamide catalyst in toluene, add the 1,3-dicarbonyl compound.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the nitroolefin to the reaction mixture.

-

Stir the reaction at room temperature for the time indicated by TLC analysis until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

This compound in Drug Discovery: A Covalent Warhead

The electrophilic nature of the this compound moiety makes it an attractive "warhead" for the design of targeted covalent inhibitors.[11] These inhibitors form a stable covalent bond with a nucleophilic amino acid residue, typically cysteine, within the active site of a target protein, leading to irreversible inhibition.[12] This strategy offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that are challenging to inhibit with non-covalent binders.[13]

Covalent Inhibition of Kinases

The sulfonyl fluoride group, a related functionality to sulfonamides, has been successfully employed in the development of covalent probes for kinase profiling.[14][15] Probes like XO44, which contains a sulfonyl fluoride warhead, can covalently react with a conserved lysine residue in the ATP-binding pocket of many kinases.[16] This allows for the identification and quantification of kinase targets in complex biological systems. While this compound itself has not been as extensively profiled, its potential as a cysteine-directed covalent warhead in kinase inhibitor design is an active area of research.

The general workflow for identifying the cellular targets of a covalent inhibitor involves treating cells with an alkyne-tagged version of the inhibitor. After cell lysis, the modified proteins are "clicked" to a biotin tag, allowing for their enrichment and subsequent identification by mass spectrometry.[17]

Modulation of Signaling Pathways

While specific signaling pathways directly modulated by the parent this compound are not well-documented, the inhibition of key cellular enzymes by covalent modifiers can have profound effects on various signaling cascades. For instance, the covalent inhibition of a protein kinase can disrupt a phosphorylation cascade, impacting downstream cellular processes.

The Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in cancer, is a known target for small molecule inhibitors. Although not directly involving this compound, this pathway serves as a representative example of how covalent inhibitors can modulate complex biological processes. The Smoothened (Smo) receptor is a key component of this pathway, and its inhibition can block downstream signaling.

Conclusion

This compound represents a valuable and reactive Michael acceptor in organic synthesis. Its utility is further highlighted by its growing application as a covalent warhead in the design of targeted therapies. While a comprehensive dataset on the parent compound's reactivity is still emerging, the principles of Michael additions and the success of related sulfonamide-based covalent inhibitors provide a strong foundation for its continued exploration. Future research will likely focus on developing stereoselective additions to this compound and expanding its application in the development of novel covalent probes and therapeutics to dissect and modulate complex biological pathways.

References

- 1. Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions | MDPI [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]

Initial Biological Activity Screening of Ethenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial biological activity screening of ethenesulfonamide derivatives, a class of organic compounds with a vinylsulfonamide functional group. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities. This document outlines detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes experimental workflows and relevant signaling pathways.

Data Presentation: Biological Activities of Sulfonamide Derivatives

The following tables summarize the quantitative data on the biological activities of various sulfonamide derivatives, providing a comparative reference for screening new this compound compounds.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [1] |

| MDA-MB-231 | 4.62 ± 0.13 | [1] | |

| MCF-7 | 7.13 ± 0.13 | [1] | |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.9 ± 1.01 | [1] |

| MDA-MB-231 | 19.22 ± 1.67 | [1] | |

| MCF-7 | 12.21 ± 0.93 | [1] | |

| Novel sulfonamide derivative (Compound 6) | HCT-116 | 3.53 | [1] |

| HepG-2 | 3.33 | [1] | |

| MCF-7 | 4.31 | [1] | |

| Doxorubicin (Reference Drug) | HCT-116 | 0.87 | [1] |

| HepG-2 | 0.75 | [1] | |

| MCF-7 | 0.92 | [1] |

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid (I) | Staphylococcus aureus (ATCC 29213) | 32 |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid (II) | Staphylococcus aureus (ATCC 29213) | 64 |

| N-(2-hydroxy-5-chloro-phenyl)-4-methyl-benzenesulfonamid (III) | Staphylococcus aureus (ATCC 29213) | 128 |

Note: MIC values for clinical isolates of S. aureus ranged from 32 to 512 µg/mL for these compounds.[2]

Table 3: Enzyme Inhibition by Sulfonamide Derivatives

| Enzyme | Compound | Ki (nM) |

| Carbonic Anhydrase I (hCA I) | Compound 8 | 45.7 ± 0.46 |

| Carbonic Anhydrase II (hCA II) | Compound 2 | 33.5 ± 0.38 |

| Acetylcholinesterase (AChE) | Compound 8 | 31.5 ± 0.33 |

| Butyrylcholinesterase (BChE) | Compound 8 | 24.4 ± 0.29 |

Experimental Protocols

This section provides detailed methodologies for the initial screening of this compound derivatives for their anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5][6]

Materials:

-

Test this compound compounds

-

Cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Sterile 96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase and determine cell viability (should be >90%). Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations. After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Materials:

-

Test this compound compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

-

Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only). Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Screening: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase (CA) activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[10][11][12][13]

Materials:

-

Test this compound compounds

-

Carbonic Anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA) as a substrate

-

Acetazolamide (a known CA inhibitor) as a positive control

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

DMSO to dissolve compounds and substrate

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Reagent Preparation:

-

CA Enzyme Solution: Prepare a working solution of CA in Tris-HCl buffer.

-

Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.

-

Inhibitor Solutions: Prepare stock solutions of the this compound derivatives and acetazolamide in DMSO. Create a series of dilutions in Tris-HCl buffer.

-

-

Assay Setup in a 96-well plate:

-

Blank: Buffer and substrate solution (no enzyme).

-

Control (Maximum Activity): Buffer, enzyme solution, and DMSO (vehicle).

-

Test Compound: Buffer, enzyme solution, and diluted this compound compound.

-

Positive Control: Buffer, enzyme solution, and diluted acetazolamide.

-

-

Enzyme-Inhibitor Pre-incubation: Add the buffer, enzyme, and inhibitor (or DMSO for control) to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a relevant signaling pathway in the screening of this compound derivatives.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for the initial biological activity screening of this compound derivatives.

Simplified p38/ERK MAPK Signaling Pathway

Caption: Potential modulation of the p38/ERK MAPK signaling pathway by sulfonamide derivatives.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. benchchem.com [benchchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Carbonic Anhydrase Activity Assay [protocols.io]

- 13. mdpi.com [mdpi.com]

Ethenesulfonamide: A Versatile Covalent Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide, and the broader class of vinylsulfonamides, have emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of properties that make them highly valuable as building blocks for the design of targeted covalent inhibitors and other therapeutics. Their intrinsic reactivity as Michael acceptors allows for the formation of stable covalent bonds with nucleophilic residues in target proteins, leading to prolonged and often irreversible inhibition. This whitepaper provides a comprehensive technical overview of this compound, covering its synthesis, reactivity, and applications in drug discovery, with a particular focus on its role in the development of endothelin receptor antagonists. Detailed experimental protocols and a thorough analysis of structure-activity relationships are presented to serve as a practical guide for researchers in the field.

Chemical Properties and Reactivity

This compound (C₂H₅NO₂S) is a small, reactive molecule featuring a vinyl group directly attached to a sulfonamide moiety. This arrangement confers a significant electrophilic character to the β-carbon of the vinyl group, making it susceptible to nucleophilic attack through a Michael-type addition. This reactivity is central to its utility in medicinal chemistry, particularly for the development of covalent inhibitors that target nucleophilic amino acid residues such as cysteine.[1][2] The reactivity of the vinylsulfonamide warhead can be modulated by substitution on the nitrogen atom or the vinyl group, allowing for the fine-tuning of its electrophilicity to achieve a balance between target engagement and off-target reactivity.[3]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are key to its application as a versatile building block.

Synthesis of the this compound Building Block

The parent this compound can be prepared from 2-chloroethanesulfonyl chloride. The process involves the elimination of hydrogen chloride to form the vinyl group, followed by amination of the sulfonyl chloride. A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.

Synthesis of (E)-2-Arylthis compound Derivatives

A common and medicinally relevant class of derivatives are the (E)-2-arylethenesulfonamides. These are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, between an aryl halide and this compound or a protected equivalent.[4][5][6] This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the ethenyl group, enabling extensive exploration of structure-activity relationships. An alternative one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes has also been reported as an efficient method for their preparation.[7] A general synthetic scheme is depicted below, and a representative experimental protocol is detailed in the "Experimental Protocols" section.

This compound as a Michael Acceptor

The vinylsulfonamide moiety is an effective Michael acceptor, readily reacting with biological nucleophiles. This property is the foundation of its use in designing covalent inhibitors.

Reactivity with Thiols

The reaction of ethenesulfonamides with thiols, such as the side chain of cysteine residues in proteins, is a key covalent modification strategy.[2][3] The sulfur nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether linkage. The rate of this reaction can be influenced by the substituents on the sulfonamide and the vinyl group, as well as the local microenvironment within a protein's binding site.[8] An experimental protocol for the Michael addition of a model thiol, N-acetyl-L-cysteine, to an this compound derivative is provided in the "Experimental Protocols" section.

Medicinal Chemistry Applications: Endothelin Receptor Antagonists

A prominent application of the this compound scaffold is in the development of endothelin (ET) receptor antagonists. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary hypertension.[9][10] this compound-based compounds have been shown to be potent and selective antagonists of the endothelin-A (ETA) receptor.[11][12][13]

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) exerts its physiological effects by binding to two G protein-coupled receptors, ETA and ETB.[14][15] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction via the Gq/11-PLC-IP3-Ca2+ pathway.[16] The signaling cascade is initiated by the binding of ET-1 to the receptor, which triggers a conformational change and subsequent activation of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium, which in turn activates downstream signaling pathways leading to cellular responses like muscle contraction and proliferation.

Figure 1. Simplified Endothelin-A Receptor Signaling Pathway and its Antagonism by this compound Derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Extensive SAR studies have been conducted on this compound-based endothelin receptor antagonists. These studies have revealed key structural features that govern potency and selectivity. The data presented in the following tables summarizes the in vitro activity of a series of this compound derivatives.

Table 1: In Vitro Endothelin Receptor Antagonist Activity of this compound Derivatives

| Compound | R¹ | R² | R³ | ETA IC₅₀ (nM)[11][13][17] | ETB IC₅₀ (nM)[11] | Selectivity (ETB/ETA) |

| 1a | H | H | H | 2.2 | >1000 | >455 |

| 6s | 2-Me | 4-Me | 6-Me | 2.2 | 2.2 | 1 |

| 6u | H | H | H (ethyl at ethenyl-1) | - | - | - |

| Bosentan | - | - | - | 28 ± 5 | 110 ± 10 | 3.9 |

| YM-598 (1a potassium salt) | H | H | H | - | - | - |

Note: Data for some compounds may not be fully available in the public domain. "-" indicates data not found in the reviewed literature.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound-based drugs are crucial for their clinical utility. Bosentan, a dual ETA/ETB antagonist that shares some structural similarities, has been extensively studied. The oral bioavailability of these compounds can be influenced by factors such as their physicochemical properties and metabolism.

Table 2: Pharmacokinetic Parameters of Bosentan in Different Species

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%)[4][8] |

| Rat | Oral | 10 mg/kg | 105.1 ± 18.12 | 4.0 ± 1.41 | - | - | ~50 |

| Dog | Oral | - | - | - | - | - | - |

| Human | Oral | 600 mg | - | - | - | ~5 | 50 |

| Human | IV | 250 mg | - | - | - | ~5 | 100 |

Note: "-" indicates data not available in the cited literature. Pharmacokinetic parameters can vary significantly based on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloroethanesulfonyl chloride and ammonia.

Materials:

-

2-Chloroethanesulfonyl chloride

-

Ammonia (gas or aqueous solution)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Dry ice/acetone bath

Procedure:

-

A solution of 2-chloroethanesulfonyl chloride (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C using a dry ice/acetone bath.

-

Ammonia gas is bubbled through the solution, or a pre-cooled solution of ammonia in diethyl ether is added dropwise, with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below -60 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at -78 °C.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

The resulting white precipitate (ammonium chloride) is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of (E)-N-(pyrimidin-4-yl)-2-phenylthis compound

This protocol outlines a representative Heck coupling reaction to synthesize an arylthis compound derivative.[18]

Materials:

-

4-Amino-pyrimidine

-

(E)-2-Phenylethenesulfonyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Workflow Diagram:

Figure 2. General workflow for the synthesis of (E)-N-(pyrimidin-4-yl)-2-phenylthis compound via Heck coupling.

Procedure:

-

To a dry reaction flask is added 4-aminopyrimidine (1.0 eq), (E)-2-phenylethenesulfonyl chloride (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (2.0 eq).

-

The flask is evacuated and backfilled with nitrogen or argon gas three times.

-

Anhydrous toluene is added via syringe, and the reaction mixture is heated to reflux under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-N-(pyrimidin-4-yl)-2-phenylthis compound.

Protocol 3: In Vitro Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the ETA and ETB receptors.[14][15]

Materials:

-

Cell membranes expressing human ETA or ETB receptors

-

[¹²⁵I]-ET-1 (radioligand)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, [¹²⁵I]-ET-1 (at a concentration near its Kd), and the cell membrane preparation.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated using the Cheng-Prusoff equation.[19][20]

Protocol 4: Michael Addition of N-acetyl-L-cysteine to an this compound Derivative

This protocol provides a method for evaluating the reactivity of an this compound derivative with a model thiol.

Materials:

-

This compound derivative

-

N-acetyl-L-cysteine

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC system with a C18 column

Procedure:

-

Prepare stock solutions of the this compound derivative and N-acetyl-L-cysteine in a suitable solvent (e.g., acetonitrile or DMSO).

-

In a reaction vial, combine the phosphate buffer, the this compound derivative solution, and the N-acetyl-L-cysteine solution.

-

Incubate the reaction mixture at 37 °C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent or by immediate dilution and acidification).

-

Analyze the samples by HPLC to monitor the disappearance of the starting materials and the formation of the Michael adduct.

-

The reaction kinetics can be determined by plotting the concentration of the reactants or product over time.

Protocol 5: In Vivo Assessment of Endothelin Receptor Antagonism

This protocol describes the measurement of the pressor response to big endothelin-1 (big ET-1) in rats to evaluate the in vivo efficacy of an this compound-based antagonist.[7][12][21]

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital sodium)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and recording system

-

Big endothelin-1 (human)

-

Test compound (this compound antagonist)

-

Vehicle for drug administration (e.g., saline, PEG400)

Procedure:

-

Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug and big ET-1 administration.

-

Allow the animals to stabilize.

-

Administer the test compound or vehicle intravenously or orally.

-

At a specified time after drug administration, administer a bolus injection of big ET-1 to induce a pressor response.

-

Record the mean arterial pressure (MAP) continuously.

-

The antagonistic effect of the test compound is determined by the percentage inhibition of the big ET-1-induced pressor response compared to the vehicle-treated control group.

Conclusion

The this compound scaffold is a powerful and versatile building block in medicinal chemistry. Its inherent reactivity as a Michael acceptor, coupled with the synthetic accessibility of a diverse range of derivatives, makes it an attractive starting point for the design of covalent inhibitors and other targeted therapeutics. The successful development of potent and orally active endothelin receptor antagonists based on this core structure highlights its potential. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development of novel therapeutic agents based on the this compound motif. As the field of covalent drug discovery continues to expand, the strategic application of such reactive building blocks will undoubtedly play a crucial role in addressing challenging therapeutic targets.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. rsc.org [rsc.org]

- 3. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Pressor responses to endothelin-1 in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differences in potency of big endothelin-1-induced pressor action in rat isolated perfused mesenteric artery, hindquarter and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships in a series of this compound derivatives, a novel class of endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 20. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endothelin 1-induced pressor response and vasopressin release in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of ethenesulfonamide including solubility and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction